molecular formula C4H8Cl2O2S B7906492 4-Chlorobutane-2-sulfonyl chloride

4-Chlorobutane-2-sulfonyl chloride

Cat. No.: B7906492
M. Wt: 191.08 g/mol
InChI Key: VCFUHNZMYUUFGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chlorobutane-2-sulfonyl chloride is an organosulfur compound with the molecular formula C4H8Cl2O2S. It is a sulfonyl chloride derivative, which is a class of compounds known for their reactivity and utility in organic synthesis. Sulfonyl chlorides are widely used as intermediates in the preparation of sulfonamides, sulfonylureas, and other sulfur-containing compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chlorobutane-2-sulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of thiophane (tetrahydrothiophene) with chlorine and water. This reaction produces this compound as a major product . Another method involves the oxidation of thiol derivatives using reagents such as N-chlorosuccinimide (NCS) and tetrabutylammonium chloride in the presence of water .

Industrial Production Methods

In industrial settings, the production of this compound often involves the chlorination of thiophane in the presence of aqueous acetic acid or hydrochloric acid. The reaction mixture is then separated into two layers, with the desired product being isolated from the water-insoluble layer .

Chemical Reactions Analysis

Types of Reactions

4-Chlorobutane-2-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-chlorobutane-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles such as amines to form sulfonamides. The reaction typically involves the nucleophilic attack of the amine on the sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond .

Properties

IUPAC Name

4-chlorobutane-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8Cl2O2S/c1-4(2-3-5)9(6,7)8/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFUHNZMYUUFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.